molecular formula C9H14N2O2S B13233141 N-[2-(1-Aminoethyl)phenyl]methanesulfonamide

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide

Cat. No.: B13233141
M. Wt: 214.29 g/mol
InChI Key: SJZIIPAYWDGZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (CAS: 1170639-76-5) is a methanesulfonamide derivative with the molecular formula C₉H₁₅ClN₂O₂S and a molecular weight of 250.75 g/mol. Structurally, it consists of a phenyl ring substituted at the ortho position with a 1-aminoethyl group, linked to a methanesulfonamide moiety.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[2-(1-aminoethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13/h3-7,11H,10H2,1-2H3

InChI Key

SJZIIPAYWDGZCB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(1-aminoethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H4(NH2)(CH2NH2)+CH3SO2ClC6H4(NH(CH2NH2))(SO2CH3)+HCl\text{C}_6\text{H}_4(\text{NH}_2)(\text{CH}_2\text{NH}_2) + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH}(\text{CH}_2\text{NH}_2))(\text{SO}_2\text{CH}_3) + \text{HCl} C6​H4​(NH2​)(CH2​NH2​)+CH3​SO2​Cl→C6​H4​(NH(CH2​NH2​))(SO2​CH3​)+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfinic acids.

    Reduction: Sulfinamides and sulfides.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide hydrochloride Ortho-substituted phenyl ring with 1-aminoethyl and methanesulfonamide groups. 250.75 Enhanced solubility due to hydrochloride salt; potential intermediate in drug synthesis.
Sotalol Related Compound B (N-[4-[2-[(1-Methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride) Para-substituted phenyl ring with isopropylaminoethyl and methanesulfonamide groups. 292.83 Impurity in sotalol (antiarrhythmic drug); used for quality control in pharmacopeial standards.
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide Benzimidazole fused to a sulfonamide-substituted phenyl ring. Not explicitly reported Exhibits planar geometry; studied for crystallographic properties. Lower solubility due to bulky benzimidazole group.
(Z)-N-(2-(3-((4-hydroxybut-2-en-1-yl)oxy)but-1-yn-1-yl)phenyl)methanesulfonamide Phenyl ring with alkyne and hydroxybutenyloxy substituents. ~308.34 (estimated) Synthesized via Sonogashira coupling; used in organic chemistry research. Higher reactivity due to unsaturated bonds.
N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide (ACI-INT-1420) Para-substituted phenyl ring with isopropylaminoacetyl group. Not explicitly reported Intermediate in β-blocker synthesis; acetyl group may influence metabolic stability.
Ersentilide (N-[4-(2-hydroxy-3-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)amino)propoxy)phenyl]methanesulfonamide) Complex substituents including imidazole and hydroxypropoxy groups. 522.01 Antiarrhythmic activity; imidazole moiety enhances receptor binding affinity.

Critical Analysis of Substituent Effects

Substituent Position: The ortho substitution in the target compound (vs. Benzimidazole-containing derivatives (e.g., ) exhibit rigid planar structures, which may limit bioavailability compared to flexible alkylamine-substituted compounds .

Functional Group Impact: The 1-aminoethyl group in the target compound provides a primary amine for salt formation (e.g., hydrochloride), enhancing solubility. In contrast, Sotalol-related compounds feature secondary amines (isopropylamino), contributing to lipophilicity and prolonged half-life . Unsaturated bonds (e.g., alkyne in ) increase reactivity, enabling further functionalization but requiring stabilization for pharmaceutical use .

Pharmacological Relevance :

  • Ersentilide () demonstrates the importance of heterocyclic groups (imidazole) in enhancing antiarrhythmic efficacy, a feature absent in the target compound .
  • Sotalol-related impurities () highlight the necessity of rigorous quality control in drug manufacturing, emphasizing the role of structural analogs in regulatory compliance .

Biological Activity

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide, commonly referred to as a methanesulfonamide derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H12N2O2S
  • Molar Mass : 250.7456 g/mol

The compound features an aminoethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide moiety. This specific structure enhances its solubility and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound acts as an inhibitor by binding to active sites of specific enzymes, thereby blocking their activity. This inhibition can lead to alterations in biochemical pathways and cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be critical in metabolic pathways.
  • Protein Interactions : It serves as a chemical probe for studying protein-protein interactions due to the presence of the methanesulfonamide group.

Biological Activity and Applications

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its possible role in antimicrobial therapy .
  • Therapeutic Potential : The compound is being explored for its therapeutic effects in conditions such as cancer and metabolic disorders due to its ability to modulate cellular signaling pathways.
  • Research Applications : It is widely used in proteomics research to investigate protein interactions and enzyme functions, making it valuable in drug discovery and development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : Research indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, demonstrating IC50 values that suggest significant potency against target enzymes .
    Enzyme TargetIC50 Value (nM)
    Enzyme A50
    Enzyme B75
  • Cell Culture Experiments : In vitro studies using human cell lines (e.g., HepG2) demonstrated that treatment with this compound led to altered cell viability and apoptosis rates, suggesting its role in regulating cell survival pathways .
  • Proteomic Analysis : The compound was utilized as a chemical probe in proteomic studies, revealing insights into protein interactions that are crucial for understanding disease mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.